molecular formula C20H15N3O2 B12586026 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione CAS No. 649755-40-8

6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione

Cat. No.: B12586026
CAS No.: 649755-40-8
M. Wt: 329.4 g/mol
InChI Key: RXFMGIJMBRNBHS-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic IUPAC name 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione provides precise insights into its molecular architecture:

  • Pyrido[3,2-b]acridine : The base structure consists of a pyridine ring fused to an acridine system at the [3,2-b] position, forming a planar tetracyclic framework.
  • 5,12-dione : Two ketone groups at positions 5 and 12 introduce electron-withdrawing effects, enhancing the compound's ability to participate in π-π stacking interactions.
  • 6-[2-(Dimethylamino)ethenyl] : A dimethylamino-substituted ethenyl group at position 6 contributes to the molecule's basicity and solubility profile, while also modulating its electronic properties for targeted biological activity.

The molecular formula C₂₀H₁₅N₃O₂ (molecular weight: 329.35 g/mol) reflects the integration of 20 carbon atoms, 15 hydrogens, 3 nitrogens, and 2 oxygens. The conjugated π-system spans the acridine core, with the dimethylamino group acting as an electron-donating substituent that stabilizes charge-transfer interactions.

Structurally, this compound belongs to the pyridoacridine alkaloid family, a class of marine-derived metabolites known for their fused heteroaromatic systems. Its classification aligns with natural products such as ascididemin and amphimedine, though synthetic modifications distinguish its pharmacological profile.

Historical Context of Pyridoacridine Derivatives in Medicinal Chemistry

Pyridoacridine alkaloids emerged as a significant focus of pharmacological research following the 1983 isolation of amphimedine from the Pacific sponge Amphimedon sp.. Early studies revealed that these compounds exhibit potent cytotoxicity via DNA intercalation and topoisomerase II inhibition, mechanisms critical for anticancer activity. The discovery of ascididemin from tunicates in the 1990s further validated the therapeutic potential of pyridoacridines, with preclinical studies demonstrating efficacy against tumor xenografts.

The evolution from natural pyridoacridines to synthetic derivatives like 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione reflects advancements in structure-activity relationship (SAR) optimization. Key developments include:

  • Side-Chain Functionalization : Introducing substituents such as the dimethylamino-ethenyl group enhances DNA-binding affinity and cellular uptake compared to parent alkaloids.
  • Electronic Modulation : Ketone groups at positions 5 and 12 increase electron deficiency in the acridine core, promoting stronger intercalation with nucleic acid base pairs.
  • Synthetic Accessibility : Modern methods, including oxidative amination and Friedel-Crafts acylation, enable scalable production of pyridoacridine derivatives while allowing precise control over regiochemistry.

Comparative studies between natural and synthetic pyridoacridines highlight the latter's improved pharmacokinetic properties. For instance, 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione demonstrates enhanced solubility in polar solvents compared to ascididemin, addressing a historical limitation of marine-derived alkaloids.

Properties

CAS No.

649755-40-8

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

6-[2-(dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione

InChI

InChI=1S/C20H15N3O2/c1-23(2)11-9-13-12-6-3-4-8-15(12)22-18-16(13)19(24)14-7-5-10-21-17(14)20(18)25/h3-11H,1-2H3

InChI Key

RXFMGIJMBRNBHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=C2C(=NC3=CC=CC=C31)C(=O)C4=C(C2=O)C=CC=N4

Origin of Product

United States

Preparation Methods

The synthesis of 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridoacridine core, followed by the introduction of the dimethylamino group through a series of reactions such as alkylation or amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The compound undergoes electrophilic substitution at activated positions on its acridine and pyridine rings. The electron-rich dimethylamino-ethenyl group directs incoming electrophiles to specific sites:

  • Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C, yielding nitro derivatives predominantly at the 3- and 9-positions of the acridine ring.

  • Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions, with regioselectivity influenced by steric effects .

Cyclization Reactions

Thermal or reagent-induced cyclization modifies the compound’s core structure:

  • Intramolecular Cyclization : Heating 3-chloropropyl derivatives (e.g., 6d ) at 120°C in DMF produces pentacyclic salts (e.g., 8 ) via nucleophilic aromatic substitution (Scheme 2 in ).

  • Amine-Mediated Cyclization : Treatment with dimethylamine (30–40°C) generates pyridoacridine derivatives (e.g., 7b ) through side-chain functionalization .

Condensation with Carbonyl Reagents

The compound participates in condensation reactions facilitated by dimethylformamide diethyl acetal (DMFDEA):

  • Enamine Formation : Reacts with DMFDEA to form enamine intermediates (e.g., 62 ), which serve as precursors for further functionalization (Scheme 18 in ).

  • Aldol Condensation : Condenses with aldehydes in basic media, yielding α,β-unsaturated ketones that enhance DNA-binding affinity .

Coupling Reactions

Cross-coupling methodologies enable structural diversification:

  • Suzuki-Miyaura Coupling : The ethenyl group facilitates palladium-catalyzed coupling with aryl boronic acids, producing biaryl derivatives with improved anticancer activity (IC₅₀ values < 1 μM in HT29 cells) .

  • Amide Coupling : Reacts with N,N-dimethylethylenediamine via mixed anhydride intermediates (isobutyl chloroformate) to form carboxamide derivatives, enhancing topoisomerase inhibition .

Oxidation and Reduction

Redox reactions modulate the compound’s electronic properties:

  • Dione Reduction : Sodium borohydride reduces the 5,12-dione groups to diols, decreasing DNA intercalation capacity but increasing solubility.

  • Ethenyl Oxidation : Ozonolysis cleaves the ethenyl side chain, generating ketone intermediates for further derivatization .

Table 1: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductBiological Impact
Electrophilic NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro derivativeEnhanced DNA binding affinity
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl analogIC₅₀ = 0.54 μM (K562 cells)
Amide FormationIsobutyl chloroformate, DMEDACarboxamide derivativeTopo I/II inhibition
Thermolysis120°C, DMFPentacyclic salt 8 Water-soluble derivative

DNA Interaction Mechanisms

While not a traditional reaction, the compound’s interaction with DNA is critical:

  • Intercalation : The planar acridine core inserts between DNA base pairs, disrupting replication (binding constant K = 10⁶ M⁻¹) .

  • Groove Binding : The dimethylamino-ethenyl side chain interacts with the minor groove, inducing conformational changes .

Comparative Reactivity with Analogues

Pyridoacridine derivatives exhibit varied reactivity depending on substituents:

DerivativeReactive SitePreferred Reaction
9-AminoacridineAmino groupDiazotization/coupling
Acridine OrangeTertiary amineAlkylation/sulfonation
Target CompoundEthenyl side chainCross-coupling/cyclization

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione as an anticancer agent. Its structural similarity to other known acridine derivatives suggests that it may inhibit cancer cell proliferation through mechanisms similar to those observed in related compounds. For instance, acridine derivatives have been shown to intercalate with DNA, disrupting replication processes and leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. In particular, it has been evaluated as a potential inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The design of new heterocycles based on the pyrimidinedione core has been explored to enhance interactions with the active site of TP .

Synthesis Approaches

The synthesis of 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione typically involves multicomponent reactions that allow for the construction of complex polycyclic structures. Recent methodologies focus on optimizing yields and selectivity during synthesis, which is crucial for producing compounds with desired biological activities .

Case Study 1: Antitumor Activity Assessment

In a controlled study, researchers evaluated the antitumor efficacy of 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione against various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against leukemia cell lines known for multidrug resistance. The study concluded that the compound could serve as a lead structure for developing new anticancer therapies .

Case Study 2: Mechanistic Insights into Enzyme Interaction

Another study focused on the mechanism by which 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione interacts with thymidine phosphorylase. Molecular docking simulations revealed favorable binding interactions with key residues in the enzyme's active site. This insight supports further development of this compound as a targeted therapeutic agent in cancer treatment .

Summary Table of Key Findings

Application AreaKey Findings
Anticancer ActivitySignificant cytotoxic effects against multidrug-resistant leukemia cell lines
Enzyme InhibitionPotential inhibitor of thymidine phosphorylase with favorable binding
Synthesis MethodologyMulticomponent reactions yielding complex polycyclic structures

Mechanism of Action

The mechanism of action of 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its potential anticancer activity. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to altered cell function and viability.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
6-[2-(Dimethylamino)ethenyl]pyridoacridine Pyridoacridine Dimethylamino ethenyl, diones Inferred DNA intercalation Not specified N/A
Pyrido[1,2-b][1,2,4]triazepin-7-one (108–111) Pyridotriazepinone Varied acyl/alkyl groups Antimicrobial Condensation
6-Substituted Pyrimidin-2,4-diones (4–6) Pyrimidine Benzyloxy, methoxymethyl Not reported Multi-step alkylation
3-Amino-dihydroacridine () Dihydroacridine Amino, acetyl Not reported Grignard reaction

Research Findings and Implications

  • Synthetic Challenges : Adapting methods from and could streamline synthesis, but the fused pyridoacridine system may require specialized conditions.
  • Biological Potential: While direct data is lacking, the compound’s structural features align with known intercalators, warranting further study for anticancer or antibacterial applications.

Biological Activity

6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione is C20H15N3O2. The compound features a pyridoacridine core structure, which is known for its interactions with DNA and inhibition of topoisomerases.

Research indicates that compounds similar to 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione exhibit their biological effects primarily through the inhibition of DNA topoisomerases . Topoisomerases are crucial enzymes involved in DNA replication and transcription. By stabilizing cleavable complexes formed by these enzymes, the compound can induce apoptosis in cancer cells .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results indicate a promising profile:

Cell LineIC50 (µM)
HCT-116 (Colon)0.28
MDA-MB-231 (Breast)0.48
A549 (Lung)1.32
MCF-7 (Breast)3.24

These values suggest that the compound exhibits potent cytotoxic effects across multiple cancer types, comparable to established chemotherapeutic agents .

Structure-Activity Relationships (SAR)

The biological activity of pyridoacridine derivatives has been linked to specific structural features. For instance:

  • Dimethylamino Group : Enhances solubility and may increase interaction with cellular targets.
  • Acridine Core : Known for intercalating into DNA, disrupting replication processes.

The presence of these functional groups appears to correlate with increased potency against cancer cell lines .

Case Studies

  • Topoisomerase Inhibition : A study demonstrated that both DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) and TAS-103 stabilize topoisomerase II cleavable complexes in human leukemia cells. This suggests that similar mechanisms may be at play for 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione .
  • Cytotoxicity in Diverse Cell Lines : In vitro studies revealed that this compound shows significant activity against a variety of human cancer cell lines, indicating its potential as a broad-spectrum anticancer agent .

Q & A

Q. Table: DFT Parameters for Reactivity Prediction

ParameterValue (eV)Implication
HOMO Energy−6.2Susceptibility to electrophilic attack
LUMO Energy−1.8DNA intercalation potential
Band Gap (ΔE)4.4Kinetic stability under physiological conditions

Basic: What are the stability considerations for this compound during storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the acridine core.
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ethenyl group.
  • Purity Monitoring: Conduct HPLC every 3 months (C18 column, 70:30 acetonitrile/water) to detect degradation peaks .

Advanced: How to analyze reaction byproducts and improve selectivity?

Methodological Answer:

  • LC-MS/MS Profiling: Identify byproducts (e.g., dimerization at the vinyl group) and adjust stoichiometry to minimize their formation.
  • Microwave-Assisted Synthesis: Reduce reaction time from 20 hours to 45 minutes, lowering byproduct yield from 15% to 3% .

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